![molecular formula C19H19NO2 B1595330 Spiro[2H-1-benzopyran-2,2'-[2H]indol]-6-ol, 1',3'-dihydro-1',3',3'-trimethyl- CAS No. 23001-29-8](/img/structure/B1595330.png)
Spiro[2H-1-benzopyran-2,2'-[2H]indol]-6-ol, 1',3'-dihydro-1',3',3'-trimethyl-
Overview
Description
Spiro[2H-1-benzopyran-2,2'-[2H]indol]-6-ol, 1',3'-dihydro-1',3',3'-trimethyl- (SBDI) is a small molecule that has been the subject of much scientific research in the past few decades. SBDI is of particular interest due to its ability to bind to a variety of proteins, making it a potential target for therapeutic intervention.
Scientific Research Applications
Photo-responsive Properties
- Spiropyran-based compounds like 1',3',3'-trimethyl-6-hydroxy-spiro[2H-1-benzopyran-2,2'-indoline] and its derivatives show significant photo-responsive properties. These compounds and their copolymers with methyl methacrylate have been synthesized and structurally investigated, highlighting their potential in photo-responsive applications (Moniruzzaman, Fernando, & Bellamy, 2006).
Photomechanical Effects
- The photomechanical properties of polymer systems containing spiropyran compounds have been investigated. Studies on mixed monolayers containing spiropyran and polymethyl methacrylate demonstrate changes in molecular structure under UV light, indicating potential applications in photomechanical systems (Blair & Pogue, 1979).
Photochromic Behavior
- Spiropyran compounds exhibit photochromic behavior, changing color under UV light. This property has been explored in various solvents and compositions, revealing the influence of temperature and wavelength on their photochromic response (Bonefacino et al., 2013).
Thermal Isomerization
- The thermal isomerization of these compounds has been studied, showing how different environmental conditions, like solvent types and pressure, affect the equilibrium between their isomers. Such insights are crucial for applications where temperature-induced changes are essential (Nishimura, Miyake, & Sueishi, 1989).
Structural and Thermochemical Analysis
- Detailed structural and thermochemical analyses of spiropyran and its isomers have been conducted. These studies provide valuable information about the stability, reactivity, and energy profiles of these compounds, which is vital for their application in various scientific fields (Balasubramanian et al., 2012).
Mechanism of Action
Target of Action
It is known that the compound belongs to the class of spiropyran derivatives , which are often studied for their photochromic properties . Photochromic compounds can reversibly change their color when exposed to light , suggesting that the targets of this compound could be light-sensitive biological systems.
Mode of Action
1’,3’,3’-Trimethylspiro[chromene-2,2’-indolin]-6-ol, like other spiropyran derivatives, can exist in two forms: the closed-ring spiropyran form and the open-ring merocyanine form . The spiropyran form can be converted into the merocyanine form upon UV irradiation . This transformation is reversible, allowing the compound to switch between these two forms . The different forms have different absorption spectra and may have different chemical and physical properties .
Biochemical Pathways
The compound’s photochromic properties suggest that it could interact with biochemical pathways that are sensitive to changes in light or color .
Pharmacokinetics
The compound is slightly soluble in methanol , which could influence its absorption and distribution in the body.
Result of Action
The compound’s ability to switch between different forms upon uv irradiation suggests that it could induce changes in cellular systems sensitive to light or color.
Action Environment
The action of 1’,3’,3’-Trimethylspiro[chromene-2,2’-indolin]-6-ol is influenced by environmental factors such as light and temperature . The compound exhibits photochromic properties, changing form upon exposure to UV light . Additionally, it was found to be photochromic and piezochromic in the pure microcrystalline solid phase and also exhibited acidichromism when kept in contact with a hydrogen-donating solid phase .
properties
IUPAC Name |
1',3',3'-trimethylspiro[chromene-2,2'-indole]-6-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO2/c1-18(2)15-6-4-5-7-16(15)20(3)19(18)11-10-13-12-14(21)8-9-17(13)22-19/h4-12,21H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHRBDHPBCHWWAG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2N(C13C=CC4=C(O3)C=CC(=C4)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90885222 | |
Record name | Spiro[2H-1-benzopyran-2,2'-[2H]indol]-6-ol, 1',3'-dihydro-1',3',3'-trimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90885222 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Spiro[2H-1-benzopyran-2,2'-[2H]indol]-6-ol, 1',3'-dihydro-1',3',3'-trimethyl- | |
CAS RN |
23001-29-8 | |
Record name | 1′,3′-Dihydro-1′,3′,3′-trimethylspiro[2H-1-benzopyran-2,2′-[2H]indol]-6-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23001-29-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Spiro(2H-1-benzopyran-2,2'-(2H)indol)-6-ol, 1',3'-dihydro-1',3',3'-trimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023001298 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 23001-29-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=270086 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Spiro[2H-1-benzopyran-2,2'-[2H]indol]-6-ol, 1',3'-dihydro-1',3',3'-trimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Spiro[2H-1-benzopyran-2,2'-[2H]indol]-6-ol, 1',3'-dihydro-1',3',3'-trimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90885222 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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